5,10,15-Triphenylcorrole

Descripción general

Descripción

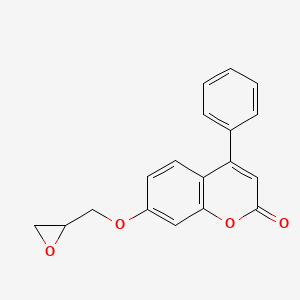

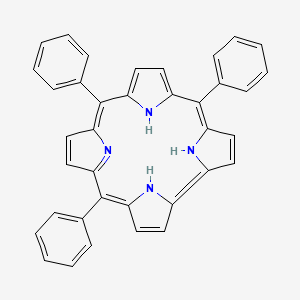

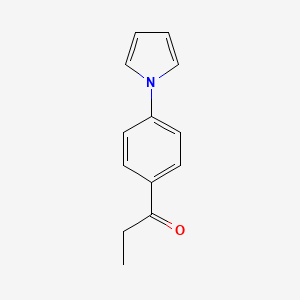

5,10,15-Triphenylcorrole: is a synthetic corrole derivative, which is a type of macrocyclic compound Corroles are structurally similar to porphyrins but have one less methine bridge, resulting in a contracted ring system

Mecanismo De Acción

Target of Action

5,10,15-Triphenylcorrole is a tetrapyrrolic macrocyclic compound . It is structurally similar to the B12 vitamin , and it is used as a tridentate ligand for transition metals . The primary targets of this compound are therefore transition metal ions.

Mode of Action

The compound interacts with its targets through coordination bonding . The reduction of this compound with decamethylchromocene yields a complex where the corrole acts as a ligand to the chromium ion . This interaction results in the formation of planar H2TPCor˙2− radical dianions .

Biochemical Pathways

The formation of the planar h2tpcor˙2− radical dianions suggests that the compound may influence redox reactions .

Pharmacokinetics

The formation of planar h2tpcor˙2− radical dianions suggests that the compound may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The reduction of this compound results in the formation of planar H2TPCor˙2− radical dianions . These dianions demonstrate an electron paramagnetic resonance (EPR) signal attributed to the reduced corrole macrocycle . The magnetic moment of the complex indicates the contribution of the chromium ion and the H2TPCor˙2− dianion .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of transition metal ions and reducing agents . The compound’s efficacy and stability may also be affected by factors such as pH and temperature, although specific studies on these aspects are lacking.

Análisis Bioquímico

Biochemical Properties

The reduction of 5,10,15-triphenylcorrole with decamethylchromocene yields a complex that is accompanied by the deprotonation of this compound and the formation of planar radical dianions

Molecular Mechanism

It is known that the reduction of this compound is accompanied by deprotonation and the formation of planar radical dianions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-Triphenylcorrole can be achieved through a modified Rothemund reaction. This involves the reaction of benzaldehyde with an excess of pyrrole under acidic conditions. The reaction typically proceeds in a one-pot synthesis, where the intermediate products are not isolated .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5,10,15-Triphenylcorrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other peroxides under controlled conditions.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or decamethylchromocene.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms on the phenyl rings with other functional groups using reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corrole oxides, while reduction can produce reduced corrole derivatives with altered electronic properties .

Aplicaciones Científicas De Investigación

5,10,15-Triphenylcorrole has a wide range of applications in scientific research:

Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimics.

Comparación Con Compuestos Similares

Porphyrins: Similar to corroles but with an additional methine bridge, resulting in a larger ring system.

Phthalocyanines: Another class of macrocyclic compounds with similar electronic properties but different structural features.

Chlorins: Reduced forms of porphyrins with one saturated pyrrole ring.

Uniqueness: 5,10,15-Triphenylcorrole is unique due to its contracted ring system, which imparts distinct electronic properties and reactivity compared to other macrocyclic compounds.

Propiedades

IUPAC Name |

5,10,15-triphenyl-22,24-dihydro-21H-corrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N4/c1-4-10-24(11-5-1)35-29-18-16-27(38-29)28-17-19-30(39-28)36(25-12-6-2-7-13-25)32-21-23-34(41-32)37(26-14-8-3-9-15-26)33-22-20-31(35)40-33/h1-23,38-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMXQUKCHIBQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5,10,15-Triphenylcorrole?

A1: this compound, often abbreviated as H3TPC, possesses the molecular formula C36H25N4 and a molecular weight of 509.62 g/mol. [, , , ]

Q2: How can the structure of this compound be confirmed?

A2: X-ray crystallography is a primary method for confirming the structure of this compound and its derivatives. [, , , , , , ] NMR, UV-visible absorption, and fluorescence spectroscopy are also valuable tools for characterizing these compounds. [, , , , , ]

Q3: What are the key structural features of this compound?

A3: this compound features a corrole macrocycle with three phenyl substituents at the meso positions (5, 10, 15). [, , ] The corrole ring itself is a contracted porphyrin ring system with one less carbon atom, leading to a direct pyrrole-pyrrole linkage. [, ]

Q4: What are the common synthetic routes to obtain this compound?

A4: this compound can be synthesized through a modified Rothemund reaction, condensing benzaldehyde with an excess of pyrrole. [, , ] This method avoids the typical formation of tetraarylporphyrins. [] Alternative approaches involve the condensation of dipyrromethanes. []

Q5: Can the periphery of the this compound macrocycle be functionalized?

A5: Yes, this compound can be functionalized. For example, bromination with N-bromosuccinimide (NBS) leads to a fully brominated derivative. [] This brominated derivative retains a nearly planar conformation, as shown by X-ray crystallography. []

Q6: What is unique about the sulfonation reaction with this compound?

A6: Sulfonation of this compound exhibits unexpected regioselectivity, primarily yielding the 3-sulfonated product. [] This selectivity allows for the creation of novel amphiphilic corrole derivatives. []

Q7: Can this compound form complexes with metal ions?

A7: Yes, this compound readily coordinates with various metal ions to form stable complexes. [, , , , , , , ] Examples include complexes with phosphorus(V), cobalt, copper, silver, manganese, iron, germanium, and gold(III). [, , , , , , , ]

Q8: What factors influence the reactivity of metal complexes of this compound?

A8: The reactivity of metal-5,10,15-Triphenylcorrole complexes is affected by the nature of the metal ion, the axial ligands, and the electronic properties of the corrole ring. [, , , , ] For example, electron-withdrawing groups on the meso-phenyl rings can influence the redox properties and reactivity of the complexes. [, ]

Q9: How does the corrole ligand influence the properties of iron complexes compared to porphyrins?

A9: In iron corroles, the corrole ligand can exist in different oxidation states, leading to distinct electronic structures and reactivity compared to iron porphyrins. [, ] For instance, iron(IV) and iron(III)-corrole radical species have been characterized and exhibit different zero-field splitting parameters. []

Q10: What are the potential applications of this compound and its derivatives?

A10: this compound derivatives have shown promise in various fields. For instance, they have been investigated as ionophores in ion-selective electrodes for sensing applications, with manganese derivatives showing high selectivity for chloride ions. [] Gold(III) complexes of this compound have been explored as electron donors in organic solar cells, achieving promising power conversion efficiencies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)

![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)